![molecular formula C9H12BrNO B3237499 1-(4-Bromo-3-methoxyphenyl)ethan-1-amine CAS No. 1391279-71-2](/img/structure/B3237499.png)
1-(4-Bromo-3-methoxyphenyl)ethan-1-amine
Overview
Description
Mechanism of Action
The exact mechanism of action of 4-Bromo-3-MeO-PEA is not fully understood, but it is known to interact with the serotonin receptor. It has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to have some affinity for the dopamine receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromo-3-MeO-PEA are not well understood, but it is known to have psychoactive effects. It has been reported to produce feelings of euphoria, increased energy, and increased sociability. It has also been reported to have some hallucinogenic effects, although these are not as pronounced as other phenethylamines.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Bromo-3-MeO-PEA in lab experiments is its strong affinity for the serotonin receptor. This makes it a useful tool for studying the role of serotonin in various physiological and psychological processes. However, one limitation is its psychoactive effects, which can make it difficult to separate the effects of the compound from the effects of the individual's mood and behavior.
Future Directions
There are several future directions for research on 4-Bromo-3-MeO-PEA. One area of interest is its potential use as an antidepressant and anxiolytic agent. Further research is needed to determine its efficacy and safety in treating these conditions. Another area of interest is its potential use in studying the role of serotonin in various physiological and psychological processes. Additionally, research is needed to better understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
In conclusion, 4-Bromo-3-MeO-PEA is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic properties. It has a strong affinity for the serotonin receptor and has been shown to have antidepressant and anxiolytic effects. Its psychoactive effects make it a useful tool for studying the role of serotonin in various physiological and psychological processes, but also present challenges in lab experiments. Further research is needed to better understand its mechanism of action and its potential therapeutic applications.
Scientific Research Applications
4-Bromo-3-MeO-PEA has been the subject of several scientific research studies due to its potential therapeutic properties. It has been shown to have a strong affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. This has led to research on its potential use as an antidepressant and anxiolytic agent.
properties
IUPAC Name |
1-(4-bromo-3-methoxyphenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPQBWQYEUMEGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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